5-(3-Nitrophenoxy)pentan-1-ol
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Overview
Description
5-(3-Nitrophenoxy)pentan-1-ol is an organic compound with the molecular formula C11H15NO4. It features a nitrophenyl group attached to a pentanol chain, making it a versatile compound in various chemical reactions and applications. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenoxy)pentan-1-ol typically involves the reaction of 3-nitrophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-nitrophenol attacks the carbon atom of 1-bromopentane, displacing the bromide ion and forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-nitrophenoxy)pentanal or 5-(3-nitrophenoxy)pentanone.
Reduction: Formation of 5-(3-aminophenoxy)pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Nitrophenoxy)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenoxy)pentan-1-ol depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its functional groups, such as the hydroxyl and nitro groups. These interactions can lead to various chemical transformations, influencing biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenoxy)propan-1-ol
- 4-(3-Nitrophenoxy)butan-1-ol
- 2-(3-Nitrophenoxy)ethanol
Uniqueness
5-(3-Nitrophenoxy)pentan-1-ol is unique due to its specific chain length and functional group arrangement, which confer distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
5-(3-nitrophenoxy)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-7-2-1-3-8-16-11-6-4-5-10(9-11)12(14)15/h4-6,9,13H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBYZKCTCJVRPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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